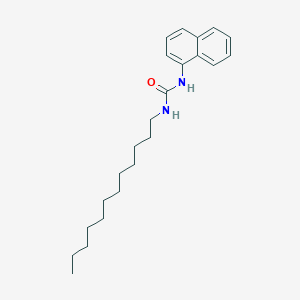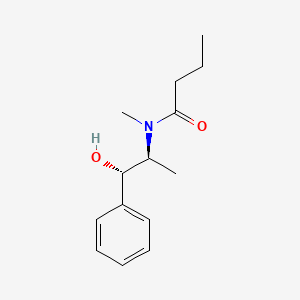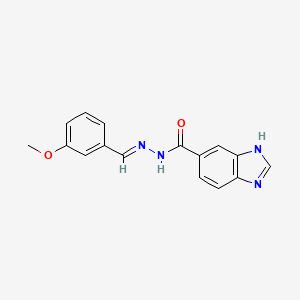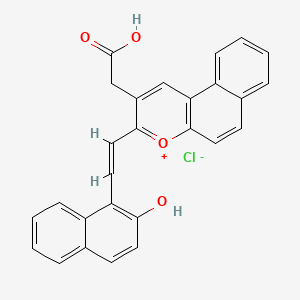
3-Dodecyl-1-(naphthalen-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Dodecyl-1-(naphthalen-1-yl)urea is an organic compound characterized by a long alkyl chain (dodecyl) attached to a naphthalene ring through a urea linkage. This compound is of interest due to its unique structural properties, which combine hydrophobic and aromatic characteristics, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Dodecyl-1-(naphthalen-1-yl)urea typically involves the reaction of naphthalen-1-yl isocyanate with dodecylamine. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The general reaction scheme is as follows:
Naphthalen-1-yl isocyanate+Dodecylamine→this compound
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions such as temperature and pressure. The use of catalysts and solvents can also optimize the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Dodecyl-1-(naphthalen-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, which can reduce the urea group to amines.
Substitution: The aromatic ring of the naphthalene moiety can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products:
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Nitrated or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-Dodecyl-1-(naphthalen-1-yl)urea has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems due to its amphiphilic nature.
Medicine: Explored for its potential antimicrobial and antifungal properties.
Industry: Utilized in the formulation of specialty chemicals, including lubricants and coatings, due to its hydrophobic properties.
Mecanismo De Acción
The mechanism by which 3-Dodecyl-1-(naphthalen-1-yl)urea exerts its effects is largely dependent on its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity. The aromatic naphthalene ring can interact with aromatic amino acids in proteins, affecting their function.
Molecular Targets and Pathways:
Membrane Disruption: Integration into lipid bilayers can lead to increased membrane permeability.
Protein Interaction: Binding to aromatic residues in proteins can inhibit their normal function, leading to antimicrobial effects.
Comparación Con Compuestos Similares
1-Dodecyl-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a naphthalene ring.
1-Dodecyl-3-(biphenyl)urea: Contains a biphenyl group, offering different steric and electronic properties.
1-Dodecyl-3-(naphthalen-2-yl)urea: Similar but with the naphthalene ring attached at the 2-position.
Uniqueness: 3-Dodecyl-1-(naphthalen-1-yl)urea is unique due to the specific positioning of the naphthalene ring, which can influence its interaction with biological targets and its physical properties. The combination of a long alkyl chain and an aromatic ring provides a balance of hydrophobic and aromatic interactions, making it versatile for various applications.
Propiedades
Fórmula molecular |
C23H34N2O |
|---|---|
Peso molecular |
354.5 g/mol |
Nombre IUPAC |
1-dodecyl-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C23H34N2O/c1-2-3-4-5-6-7-8-9-10-13-19-24-23(26)25-22-18-14-16-20-15-11-12-17-21(20)22/h11-12,14-18H,2-10,13,19H2,1H3,(H2,24,25,26) |
Clave InChI |
VLLWHDCFZRFUKD-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)NC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12000718.png)


![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)

